molecular formula C13H12O4 B15232233 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde

Cat. No.: B15232233
M. Wt: 232.23 g/mol
InChI Key: PUBQBHGPMXIGIP-UHFFFAOYSA-N
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Description

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of hydroxyl and methoxy groups attached to the naphthalene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 2-hydroxy-6,7-dimethoxynaphthalene using Vilsmeier-Haack reaction conditions. This involves the reaction of 2-hydroxy-6,7-dimethoxynaphthalene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.

Major Products Formed

    Oxidation: 2-Hydroxy-6,7-dimethoxy-1-naphthoic acid.

    Reduction: 2-Hydroxy-6,7-dimethoxy-1-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde is often related to its ability to participate in various chemical reactions. For instance, its hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-naphthaldehyde
  • 6-Hydroxy-2-naphthaldehyde
  • 2,3-Dimethoxy-1-naphthaldehyde

Uniqueness

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde is unique due to the specific positioning of its hydroxyl and methoxy groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other naphthaldehyde derivatives and suitable for specialized applications in various fields.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2-hydroxy-6,7-dimethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O4/c1-16-12-5-8-3-4-11(15)10(7-14)9(8)6-13(12)17-2/h3-7,15H,1-2H3

InChI Key

PUBQBHGPMXIGIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=C2C=O)O)OC

Origin of Product

United States

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